

# Application Note: Ac32Az19 for Studying Drug-Drug Interactions Involving BCRP

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## Compound of Interest

Compound Name: Ac32Az19

Cat. No.: B15570097

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## Introduction

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2), is a transmembrane transporter protein that plays a crucial role in the disposition of a wide variety of drugs and xenobiotics.[1][2][3][4] BCRP is highly expressed in key pharmacological barriers such as the intestine, liver, blood-brain barrier, and placenta, where it functions as an efflux pump, actively transporting substrates out of cells.[3][4][5] This efflux activity can significantly impact the absorption, distribution, and elimination of drugs, leading to potential drug-drug interactions (DDIs) and in some cases, multidrug resistance (MDR) in cancer chemotherapy.[1][2][4][6]

**Ac32Az19** is a novel and potent small molecule inhibitor of BCRP. Its high specificity and affinity for BCRP make it an invaluable tool for researchers studying the pharmacokinetics of BCRP substrates and investigating the clinical relevance of BCRP-mediated DDIs. This application note provides a detailed overview of **Ac32Az19** and protocols for its use in common in vitro assays to characterize BCRP inhibition.

## Product Information

Product Name	<b>Ac32Az19</b>
Appearance	White to off-white solid
Molecular Formula	C <sub>22</sub> H <sub>20</sub> N <sub>4</sub> O <sub>3</sub>
Molecular Weight	388.42 g/mol
Purity	≥98% by HPLC
Solubility	Soluble in DMSO (≥20 mg/mL) and Ethanol (≥5 mg/mL)
Storage	Store at -20°C, protect from light

## Mechanism of Action

**Ac32Az19** is a selective, non-competitive inhibitor of BCRP. It binds to a site distinct from the substrate-binding pocket, inducing a conformational change in the transporter that inhibits its ATPase activity and subsequent substrate efflux. This mode of action ensures robust inhibition across a range of BCRP substrates.

## Applications

- In vitro characterization of BCRP-mediated transport: Elucidate the role of BCRP in the transport of novel chemical entities.
- Drug-drug interaction studies: Investigate the potential for a new drug to be a victim or perpetrator of BCRP-mediated DDIs.
- Reversal of multidrug resistance: Assess the ability of **Ac32Az19** to sensitize BCRP-overexpressing cancer cells to chemotherapeutic agents.
- Pharmacokinetic modeling: Provide essential in vitro data for the development of physiologically-based pharmacokinetic (PBPK) models to predict in vivo DDIs.[7]

## Quantitative Data Summary

The inhibitory potency of **Ac32Az19** against BCRP has been determined in various in vitro assays. The following table summarizes the key quantitative data.

Assay Type	System	Probe Substrate	IC <sub>50</sub> (nM)
ATPase Assay	BCRP-expressing membrane vesicles	Rosuvastatin	85
Vesicular Transport Assay	BCRP-expressing membrane vesicles	[ <sup>3</sup> H]-Estrone-3-sulfate	52
Cell-based Efflux Assay	MDCKII-BCRP cells	Hoechst 33342	68

## Experimental Protocols

### BCRP ATPase Assay

This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate transport.[8][9] Inhibitors of BCRP can be identified by their ability to reduce the ATPase activity stimulated by a known BCRP substrate.

Materials:

- BCRP-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
- **Ac32Az19**
- BCRP substrate (e.g., Rosuvastatin)
- Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM Sodium Azide, 2 mM DTT, 10 mM MgCl<sub>2</sub>
- ATP
- Phosphate detection reagent (e.g., BIOMOL Green)
- 96-well microplate

Protocol:

- Prepare a stock solution of **Ac32Az19** in DMSO.

- Serially dilute **Ac32Az19** in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10  $\mu$ M). Include a DMSO vehicle control.
- In a 96-well plate, add 10  $\mu$ L of the diluted **Ac32Az19** or vehicle control.
- Add 20  $\mu$ L of BCRP-expressing membrane vesicles (5  $\mu$ g protein) to each well.
- Add 10  $\mu$ L of the BCRP substrate (e.g., 20  $\mu$ M Rosuvastatin) to stimulate ATPase activity. For basal activity, add Assay Buffer instead.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 10  $\mu$ L of 12.5 mM ATP in Assay Buffer.
- Incubate the plate at 37°C for 20 minutes.
- Terminate the reaction by adding 100  $\mu$ L of phosphate detection reagent.
- Incubate at room temperature for 20 minutes to allow color development.
- Measure the absorbance at 620 nm using a microplate reader.
- Calculate the amount of inorganic phosphate (Pi) released using a standard curve.
- Plot the percentage of inhibition against the log of **Ac32Az19** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Vesicular Transport Assay

This assay directly measures the ATP-dependent uptake of a radiolabeled or fluorescent substrate into membrane vesicles overexpressing BCRP.<sup>[10][11][12][13][14]</sup> Inhibition of this uptake is a direct measure of BCRP inhibition.

Materials:

- BCRP-expressing membrane vesicles
- **Ac32Az19**

- Radiolabeled BCRP substrate (e.g., [ $^3\text{H}$ ]-Estrone-3-sulfate)
- Transport Buffer: 10 mM MOPS-Tris (pH 7.0), 70 mM KCl
- ATP solution: 10 mM MgATP in Transport Buffer
- AMP solution: 10 mM MgAMP in Transport Buffer (for negative control)
- Ice-cold wash buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl
- Scintillation fluid
- Glass fiber filters
- 96-well microplate

Protocol:

- Prepare serial dilutions of **Ac32Az19** in Transport Buffer.
- In a 96-well plate on ice, add 5  $\mu\text{L}$  of the diluted **Ac32Az19** or vehicle control.
- Add 20  $\mu\text{L}$  of BCRP-expressing membrane vesicles (10  $\mu\text{g}$  protein) to each well.
- Add 5  $\mu\text{L}$  of radiolabeled substrate (e.g., 50 nM [ $^3\text{H}$ ]-Estrone-3-sulfate).
- Pre-incubate at 37°C for 5 minutes.
- Start the transport by adding 20  $\mu\text{L}$  of either ATP solution or AMP solution.
- Incubate at 37°C for 5 minutes.
- Stop the reaction by adding 200  $\mu\text{L}$  of ice-cold wash buffer.
- Rapidly transfer the contents of each well to a glass fiber filter under vacuum and wash three times with 5 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

- Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from those in the presence of ATP.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition of ATP-dependent transport against the log of **Ac32Az19** concentration.

## Cell-based Efflux Assay

This assay utilizes a cell line overexpressing BCRP to measure the efflux of a fluorescent substrate.[5] Inhibitors will increase the intracellular accumulation of the fluorescent substrate.

Materials:

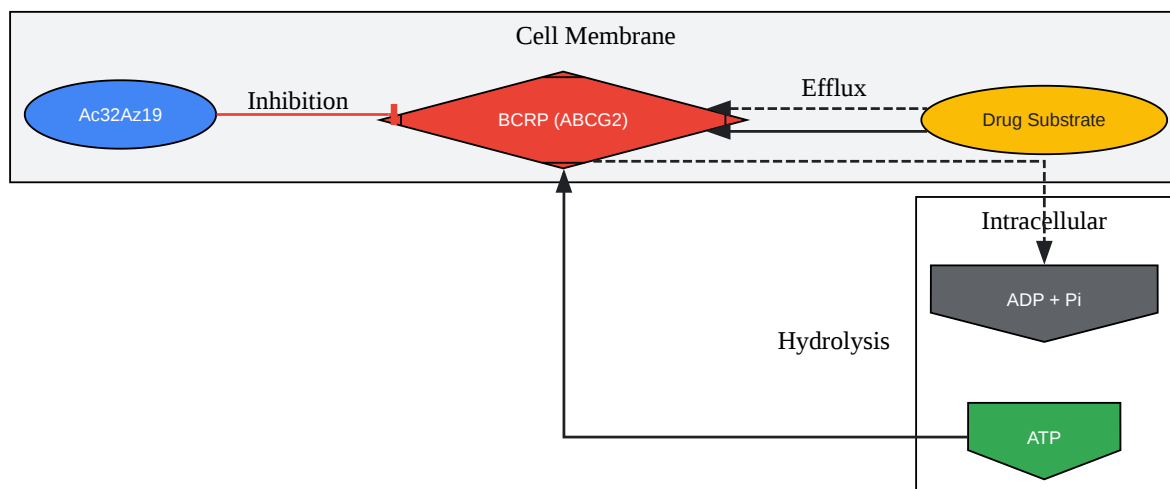
- MDCKII cells stably transfected with human BCRP (MDCKII-BCRP) and parental MDCKII cells.
- **Ac32Az19**
- Fluorescent BCRP substrate (e.g., Hoechst 33342)
- Culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader

Protocol:

- Seed MDCKII-BCRP and parental MDCKII cells in a 96-well black, clear-bottom plate at a density of  $5 \times 10^4$  cells/well and culture for 24-48 hours to form a confluent monolayer.
- Prepare serial dilutions of **Ac32Az19** in HBSS.
- Remove the culture medium from the wells and wash twice with warm HBSS.
- Add 100  $\mu$ L of the diluted **Ac32Az19** or vehicle control to the wells and pre-incubate at 37°C for 30 minutes.

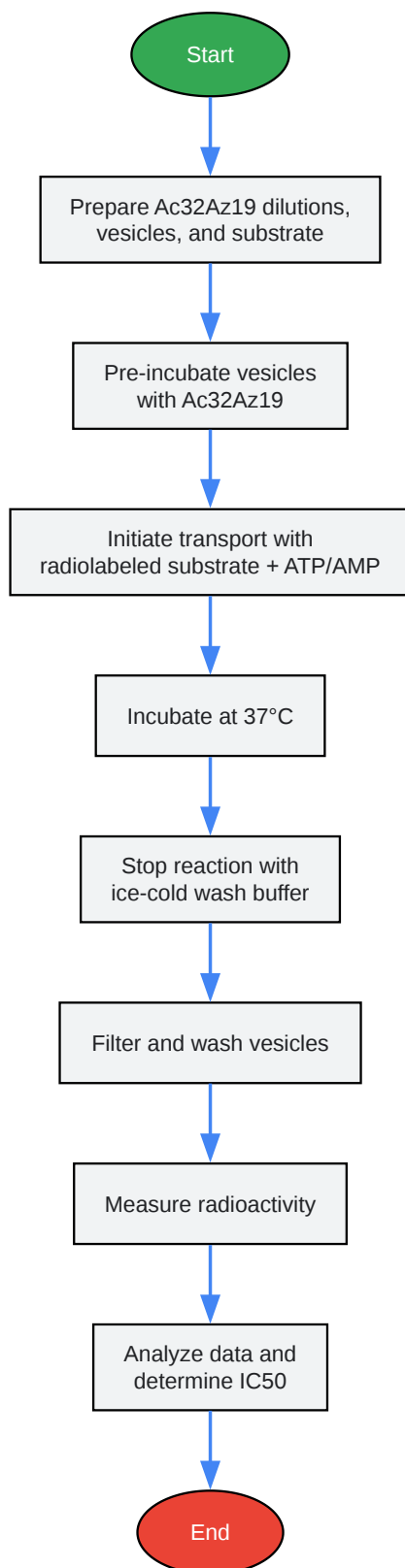
- Add 100  $\mu$ L of the fluorescent substrate (e.g., 5  $\mu$ M Hoechst 33342) in HBSS to all wells.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Remove the incubation solution and wash the cells three times with ice-cold HBSS.
- Add 100  $\mu$ L of HBSS to each well.
- Measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em = 350/460 nm for Hoechst 33342).
- Calculate the efflux ratio by dividing the fluorescence in the parental cells by the fluorescence in the MDCKII-BCRP cells.
- Plot the increase in intracellular fluorescence in MDCKII-BCRP cells against the log of **Ac32Az19** concentration to determine the IC<sub>50</sub> value.

## Visualizations



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Caption: Mechanism of **Ac32Az19** inhibition of BCRP-mediated drug efflux.



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